molecular formula C18H21NO4S B12586966 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate CAS No. 606114-60-7

2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B12586966
CAS No.: 606114-60-7
M. Wt: 347.4 g/mol
InChI Key: UUFQTQPCTDEFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxylate group.

    Introduction of the oxoethyl group: This step involves the addition of the oxoethyl group to the thiophene ring, which can be achieved through various organic reactions such as Friedel-Crafts acylation.

    Attachment of the tert-butylamino group: The tert-butylamino group can be introduced through nucleophilic substitution reactions.

    Methoxylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as in drug development.

    Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate: can be compared with other thiophene carboxylates or similar organic compounds.

    Examples: Compounds such as 2-(tert-Butylamino)-1-(4-hydroxyphenyl)-2-oxoethyl thiophene-2-carboxylate or 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl furan-2-carboxylate.

Uniqueness

    Structural Features: The presence of the tert-butylamino group and the methoxyphenyl group may confer unique chemical properties.

    Reactivity: The compound’s reactivity in various chemical reactions may differ from similar compounds due to its specific functional groups.

Properties

CAS No.

606114-60-7

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(tert-butylamino)-1-(4-methoxyphenyl)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)19-16(20)15(12-7-9-13(22-4)10-8-12)23-17(21)14-6-5-11-24-14/h5-11,15H,1-4H3,(H,19,20)

InChI Key

UUFQTQPCTDEFFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.